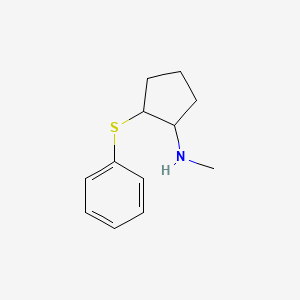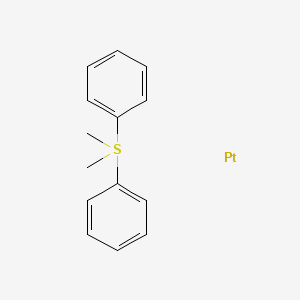![molecular formula C17H13NO2 B12582843 Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- CAS No. 289636-45-9](/img/structure/B12582843.png)
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-: is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 2-(2-furanyl)ethenyl groups This compound is notable for its unique structure, which combines the aromaticity of pyridine with the conjugated diene system of the furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- typically involves the reaction of 2,6-dibromopyridine with 2-furylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated double bonds can be reduced to yield saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- involves its interaction with molecular targets through its conjugated diene system and aromatic rings. The compound can chelate metal ions, forming stable complexes that can participate in redox reactions. These metal complexes can act as catalysts in various chemical transformations, including asymmetric catalysis and polymerization reactions. The furan rings can also undergo electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Pyridine, 2,6-bis(2-furylmethyl)-: Similar structure but with methylene linkers instead of ethenyl groups.
Pyridine, 2,6-bis(2-thienyl)-: Similar structure but with thiophene rings instead of furan rings.
Pyridine, 2,6-bis(2-pyridyl)-: Similar structure but with pyridine rings instead of furan rings.
Uniqueness: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is unique due to the presence of conjugated diene systems in the furan rings, which impart distinct electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials.
Properties
CAS No. |
289636-45-9 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2,6-bis[2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H |
InChI Key |
VBUKZZMUUHZWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
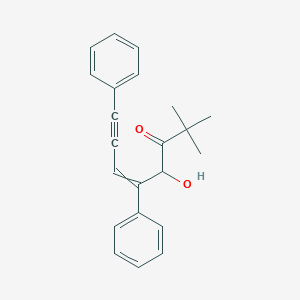
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
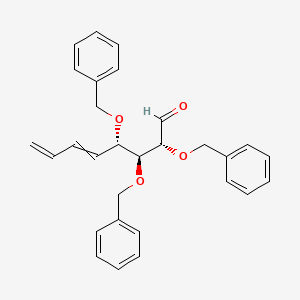
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
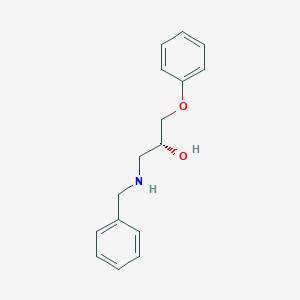
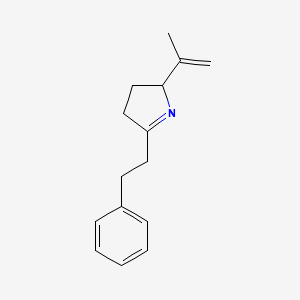
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
